2-(1H-1,3-benzodiazol-1-yl)-1-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one
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Overview
Description
2-(1H-1,3-benzodiazol-1-yl)-1-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one is a complex organic compound that features a benzodiazole ring, a pyrazine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one typically involves multi-step organic reactions. The process may start with the formation of the benzodiazole ring through a cyclization reaction. The pyrazine ring can be introduced via a nucleophilic substitution reaction, and the pyrrolidine ring can be added through a condensation reaction. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)-1-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 2-(1H-1,3-benzodiazol-1-yl)-1-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-1-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazole derivatives, pyrazine derivatives, and pyrrolidine derivatives. Each of these compounds has unique properties and applications.
Uniqueness
What sets 2-(1H-1,3-benzodiazol-1-yl)-1-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one apart is its combination of three distinct ring systems, which may confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-23(2)17-9-20-10-18(22-17)27-14-7-8-24(11-14)19(26)12-25-13-21-15-5-3-4-6-16(15)25/h3-6,9-10,13-14H,7-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUAORWOICAYTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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